![molecular formula C11H11N3O3S B2439054 N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide CAS No. 898445-35-7](/img/no-structure.png)

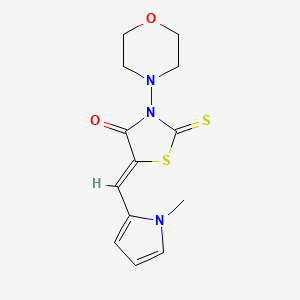

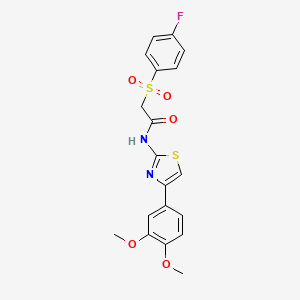

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide, also known as FMA-1, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. FMA-1 is a sulfhydryl-containing compound, which means that it has a sulfur atom bonded to a hydrogen atom, and is known to have a variety of biological effects.

Scientific Research Applications

Anticancer Activity

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide derivatives have shown potential in cancer treatment. A study synthesized various derivatives and tested them for anticancer activity. The most potent effects were observed against CCRF-CEM and SR leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Molecular Structure Studies

Research has also focused on the crystal structures of related compounds. These studies provide insights into the molecular conformation and interactions, which are crucial for understanding their biological activities (Subasri et al., 2016); (Subasri et al., 2017).

Anti-Exudative Activity

Derivatives of N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide have been investigated for anti-exudative properties. A study found that a significant number of synthesized derivatives exhibited these properties, with some outperforming the reference drug in tests on white rats (Chalenko et al., 2019).

Antiviral Potency

There has been research into the antiviral potential of compounds similar to N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide. For instance, a study analyzed a related molecule for its effectiveness against SARS-CoV-2, demonstrating the potential of these compounds in antiviral applications (Mary et al., 2020).

Antiamoebic Activity

Furan-thiazolidinone hybrids, similar in structure to N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide, have shown significant antiamoebic activity. This highlights the potential for these compounds in treating infections caused by Entamoeba histolytica (Ansari et al., 2016).

Synthesis and Biological Activity

Further research has been conducted on the synthesis of various derivatives of N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide and their biological activities, exploring their potential in diverse therapeutic areas (Pivazyan et al., 2019).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide involves the reaction of furan-2-ylmethanol with 2-mercapto-6-oxo-1H-pyrimidine-5-carboxylic acid followed by acetylation of the resulting product.", "Starting Materials": [ "Furan-2-ylmethanol", "2-mercapto-6-oxo-1H-pyrimidine-5-carboxylic acid", "Acetic anhydride", "Triethylamine", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Furan-2-ylmethanol is reacted with 2-mercapto-6-oxo-1H-pyrimidine-5-carboxylic acid in the presence of triethylamine and dichloromethane to form N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide intermediate.", "Step 2: The intermediate is then acetylated using acetic anhydride and triethylamine in dichloromethane to form the final product.", "Step 3: The product is purified by recrystallization from diethyl ether and washed with a solution of sodium bicarbonate and sodium chloride." ] } | |

CAS RN |

898445-35-7 |

Product Name |

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |

Molecular Formula |

C11H11N3O3S |

Molecular Weight |

265.29 |

IUPAC Name |

N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C11H11N3O3S/c15-9(13-6-8-2-1-5-17-8)7-18-10-3-4-12-11(16)14-10/h1-5H,6-7H2,(H,13,15)(H,12,14,16) |

InChI Key |

LBPJZJMTXQAWJQ-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CNC(=O)CSC2=CC=NC(=O)N2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2438974.png)

![(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B2438978.png)

![8-(4-Bromophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2438979.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2438983.png)

![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)

![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)

![N-[2-(4-Chlorophenyl)-1-pyridin-2-ylethyl]prop-2-enamide](/img/structure/B2438993.png)